N-Acetilcisteína

Descripción general

Descripción

N-Monoacetylcystine is a compound that is related to N-acetylcysteine (NAC), a medicine widely used to treat paracetamol overdose and as a mucolytic compound . It has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration and high dosages .

Synthesis Analysis

N-acetylcysteine (NAC), a related compound, can be synthesized in a single-batch step instead of using a multi-stage process . This method has shown the potential to be considered as an alternative method for producing NAC .

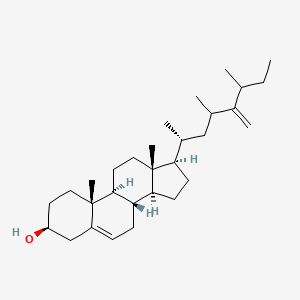

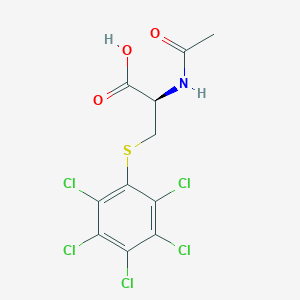

Molecular Structure Analysis

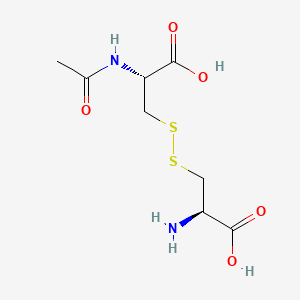

The molecular formula of N-Monoacetylcystine is C8H14N2O5S2 . Its molecular weight is 282.3 g/mol .

Chemical Reactions Analysis

N-acetylcysteine, a related compound, is known for its antioxidant properties. It frequently results from inactivation of primary toxicants or reactive electrophiles arising as metabolites or lipid peroxidation products .

Aplicaciones Científicas De Investigación

Agente Mucolítico

La N-Acetilcisteína (NAC) se utiliza ampliamente como medicamento mucolítico, ayudando a diluir y aflojar la mucosidad en las vías respiratorias, lo que facilita la expectoración. Esto es particularmente beneficioso en afecciones como la fibrosis quística y la enfermedad pulmonar obstructiva crónica (EPOC) .

Suplemento Antioxidante

Como precursor del glutatión, la NAC sirve como un poderoso suplemento antioxidante. Ayuda a reducir el estrés oxidativo y se ha utilizado en la prevención de enfermedades crónicas como la fibrosis pulmonar y la enfermedad renal diabética .

Antídoto para la Sobredosis de Acetaminofén

La NAC es un antídoto establecido para la sobredosis de acetaminofén (paracetamol). Funciona reponiendo las reservas de glutatión, evitando así el daño hepático .

Tratamiento de la Infertilidad

En pacientes con síndrome de ovario poliquístico resistente al clomifeno, la NAC se ha utilizado como tratamiento para mejorar la fertilidad .

Prevención del Daño Renal Inducido por Contraste

La NAC ha mostrado promesa en la prevención del daño renal inducido por medios de contraste durante los procedimientos de imagen .

Atenuación de la Influenza

Comenzar con NAC antes de la infección puede atenuar la gravedad de la enfermedad por el virus de la influenza .

Mejora de la Enfermedad Vascular Periférica

Los estudios en animales sugieren que la NAC puede mejorar las enfermedades vasculares periféricas (EVP), reduciendo la fatiga muscular y suprimiendo la producción de especies reactivas del oxígeno (ROS) .

Mejora del Rendimiento Deportivo

La NAC se utiliza como suplemento deportivo por su capacidad para modular el daño oxidativo inducido por el ejercicio y mantener la homeostasis del glutatión, lo que podría mejorar el rendimiento físico .

Mecanismo De Acción

Target of Action

N-Monoacetylcystine, also known as N-Acetylcystine, primarily targets the liver, acting as an antidote for paracetamol poisoning . It is also used in the treatment of influenza A virus pandemic .

Mode of Action

N-Monoacetylcystine acts as a hepatoprotective agent by restoring hepatic glutathione, serving as a glutathione substitute, and enhancing the nontoxic sulfate conjugation of acetaminophen . It exerts its mucolytic action through its free sulfhydryl group, which opens up the disulfide bonds in the mucoproteins, thus lowering mucous viscosity .

Biochemical Pathways

N-Monoacetylcystine is a sulfur-containing amino acid . It is a precursor in the formation of the antioxidant glutathione in the body . The thiol (sulfhydryl) group confers antioxidant effects and is able to reduce free radicals .

Pharmacokinetics

Following both single and multiple-dose administration, plasma concentration of N-Monoacetylcystine increases rapidly, reaching a peak at approximately 1.0 h . Maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life is 15.4 h in Chinese and 18.7 h in Caucasian participants, and the fraction of N-Monoacetylcystine excreted in urine in the 36 h following administration is 3.7% in Chinese and 3.8% in Caucasian participants .

Result of Action

The net result of N-Monoacetylcystine’s action is a normalization of pathologically elevated cortical glutamate levels . It has been found to reduce susceptibility to infection through improvement of phagocyte oxidative burst .

Action Environment

The effectiveness of N-Monoacetylcystine supplementation depends on the polymorphism of genes related to folate and glutathione metabolism . It has been used in clinical trials to improve cognitive dysfunction in schizophrenia and to treat severe acute alcoholic hepatitis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCOWUKVVFVVKA-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25779-79-7 | |

| Record name | N-Monoacetylcystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-MONOACETYLCYSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO5V2CF3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

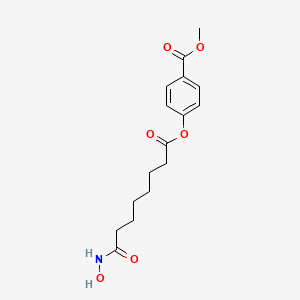

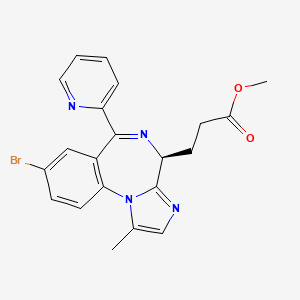

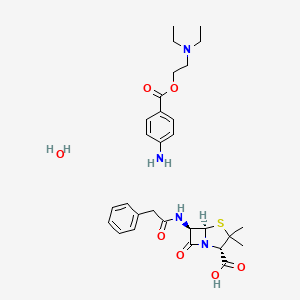

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

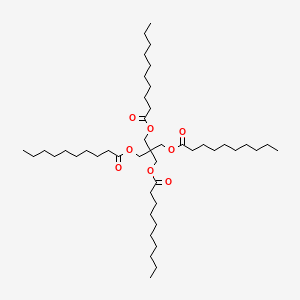

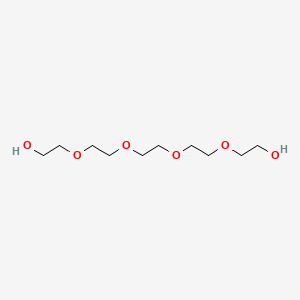

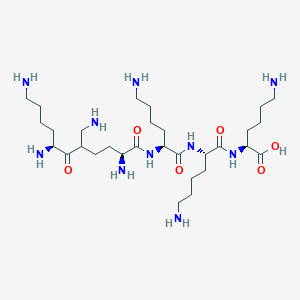

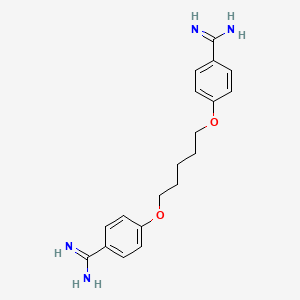

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.